molecular formula C21H25FN2OS B262444 2-[4-(3-Fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol

2-[4-(3-Fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol

Cat. No. B262444
M. Wt: 372.5 g/mol
InChI Key: NGEOXZLKAAJWOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(3-Fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol, also known as FMP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FMP belongs to the class of compounds known as dibenzothiepines, which are known to have a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 2-[4-(3-Fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol is not fully understood. However, it is believed to act as a serotonin and dopamine receptor antagonist, as well as a norepinephrine reuptake inhibitor. 2-[4-(3-Fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol has also been shown to modulate the activity of the glutamatergic system.
Biochemical and Physiological Effects:
2-[4-(3-Fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons. 2-[4-(3-Fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol has also been shown to decrease levels of inflammatory cytokines, which are molecules that play a key role in the immune response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[4-(3-Fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol in lab experiments is its well-established pharmacological profile. 2-[4-(3-Fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol has been extensively studied, and its effects have been well-characterized. However, one of the limitations of using 2-[4-(3-Fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol in lab experiments is its relatively low potency compared to other compounds in its class.

Future Directions

There are several future directions for research on 2-[4-(3-Fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol. One area of interest is its potential use in the treatment of addiction. 2-[4-(3-Fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol has been shown to reduce drug-seeking behavior in animal models of addiction, and further research is needed to determine its potential as a treatment for addiction in humans. Another area of interest is its potential use as a neuroprotective agent. 2-[4-(3-Fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol has been shown to protect against neurotoxicity in animal models of neurodegenerative diseases, and further research is needed to determine its potential as a treatment for these diseases in humans.

Synthesis Methods

2-[4-(3-Fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 3-fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-ol with piperazine in the presence of a base such as sodium hydroxide. The resulting product is then reduced using a reducing agent such as sodium borohydride to yield 2-[4-(3-Fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol.

Scientific Research Applications

2-[4-(3-Fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol has been extensively studied for its potential therapeutic applications. It has been shown to have antidepressant, anxiolytic, and antipsychotic properties. 2-[4-(3-Fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol has also been studied for its potential use in the treatment of addiction and as a neuroprotective agent.

properties

Product Name

2-[4-(3-Fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol

Molecular Formula

C21H25FN2OS

Molecular Weight

372.5 g/mol

IUPAC Name

2-[4-(9-fluoro-3-methyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol

InChI

InChI=1S/C21H25FN2OS/c1-15-2-5-20-18(12-15)19(24-8-6-23(7-9-24)10-11-25)13-16-3-4-17(22)14-21(16)26-20/h2-5,12,14,19,25H,6-11,13H2,1H3

InChI Key

NGEOXZLKAAJWOG-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)SC3=C(CC2N4CCN(CC4)CCO)C=CC(=C3)F

Canonical SMILES

CC1=CC2=C(C=C1)SC3=C(CC2N4CCN(CC4)CCO)C=CC(=C3)F

Origin of Product

United States

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